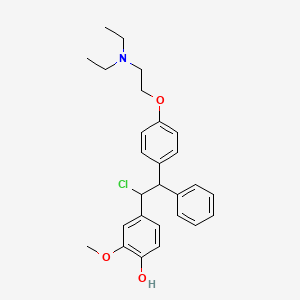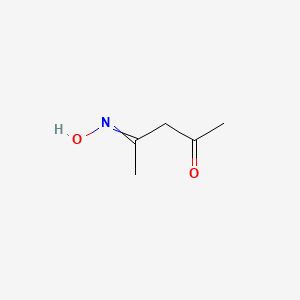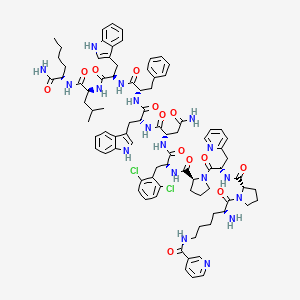
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes formyl, methoxy, dinitrophenyl, and nitrobenzenesulfonate groups. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate typically involves multi-step organic reactions. The starting materials often include 2-formyl-6-methoxy-3,5-dinitrophenol and 3-nitrobenzenesulfonyl chloride. The reaction conditions usually require a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The reaction is carried out under controlled temperatures, often between 0°C to room temperature, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, the nitro groups can undergo reduction to form amino groups, which can then interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 4-nitrobenzenesulfonate
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 2-nitrobenzenesulfonate
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-chlorobenzenesulfonate
Uniqueness
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate is unique due to its specific arrangement of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C14H9N3O11S |
|---|---|
Peso molecular |
427.30 g/mol |
Nombre IUPAC |
(2-formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H9N3O11S/c1-27-14-12(17(23)24)6-11(16(21)22)10(7-18)13(14)28-29(25,26)9-4-2-3-8(5-9)15(19)20/h2-7H,1H3 |
Clave InChI |
KJVYGGHYYFQKBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
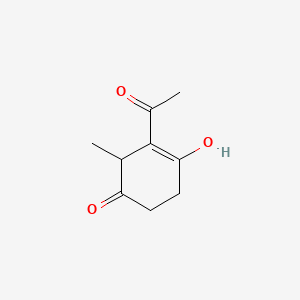
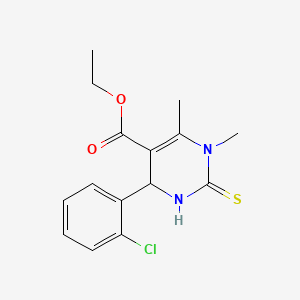
![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
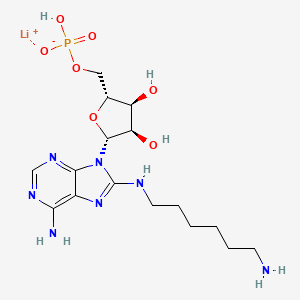
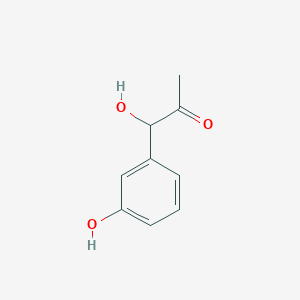


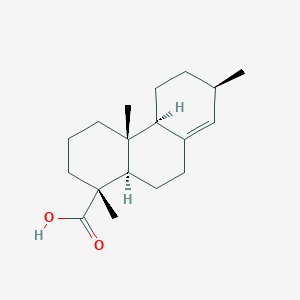
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
